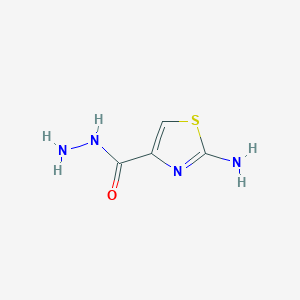

2-Amino-1,3-thiazole-4-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-1,3-thiazole-4-carbohydrazide is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . It has promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxamides, which are similar to 2-Amino-1,3-thiazole-4-carbohydrazide, involves a 3-step transformation. The commercially available compound ethyl 2-amino-4-carboxylate is converted to intermediate amides by protection with di-tert-butyl di-carbonate .Molecular Structure Analysis

The thiazole ring in 2-Amino-1,3-thiazole-4-carbohydrazide consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Physical And Chemical Properties Analysis

2-Amino-1,3-thiazole-4-carbohydrazide is characterized by FTIR and NMR (1H and 13C) . The yield is 50%, melting point is 196–198 °C, and Rf is 0.61 (petroleum ether: ethyl acetate, 1:3) .Applications De Recherche Scientifique

Antibacterial Activity

2-Amino-1,3-thiazole-4-carbohydrazide and its derivatives have demonstrated significant antibacterial potential. Researchers have evaluated its efficacy against multidrug-resistant clinical isolates. Notably, compounds 2a and 2b exhibited antibacterial activity against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa, respectively . These findings suggest its potential as an antimicrobial agent.

Antifungal Properties

The compound also shows promise as an antifungal agent. For instance, compound 2b displayed maximum antifungal potential against Candida glabrata, outperforming the reference drug nystatin. Additionally, Candida albicans was sensitive to compound 2a . These results highlight its potential in combating fungal infections.

Docking Studies and Target Enzyme Interaction

Researchers have explored the binding affinities of 2-Amino-1,3-thiazole-4-carbohydrazide derivatives with the target enzyme UDP-N-acetylmuramate/l-alanine ligase. Compound 2b exhibited the highest binding affinity, suggesting its potential as an antagonist against this enzyme .

Heterocyclic Analogues Synthesis

2-Aminothiazoles serve as essential starting materials for synthesizing a diverse range of heterocyclic analogues. These analogues find applications as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Medicinal Chemistry Applications

Schiff bases, including those derived from 2-aminothiazoles, have gained prominence in medicinal chemistry. Their therapeutic roles span antibacterial, antifungal, anti-HIV, and other areas .

Other Potential Roles

While the above fields are well-established, ongoing research may uncover additional applications for 2-Amino-1,3-thiazole-4-carbohydrazide. Its unique chemical structure makes it an intriguing candidate for further investigation.

Mécanisme D'action

Target of Action

Thiazoles, the class of compounds to which 2-amino-1,3-thiazole-4-carbohydrazide belongs, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

It’s known that thiazole derivatives can act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists . They can also inhibit the in vivo growth of certain bacteria and act as schistosomicidal and anthelmintic drugs .

Biochemical Pathways

It’s known that some derivatives of 1,3,4-thiadiazole-2-amine, a similar compound, have been reported to inhibit inosine monophosphate dehydrogenase (impdh), an enzyme involved in the de novo synthesis of guanosine nucleotides, which is crucial for the proliferation of cancer cells and the replication of certain viruses .

Pharmacokinetics

It’s known that thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of 2-Amino-1,3-thiazole-4-carbohydrazide.

Result of Action

It’s known that some derivatives of 1,3,4-thiadiazole-2-amine have been reported to inhibit the extracellular signal-regulated kinase pathway and induce cell cycle arrest in human non-small lung carcinoma cells .

Action Environment

The solubility of thiazoles in various solvents suggests that the compound’s action could potentially be influenced by the chemical environment .

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-1,3-thiazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c5-4-7-2(1-10-4)3(9)8-6/h1H,6H2,(H2,5,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVLFJLFNMWTBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,3-thiazole-4-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2444258.png)

![({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid](/img/structure/B2444264.png)

![N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444267.png)

![aza(3-benzo[d]1,3-dioxolan-5-yl-1,6,6-trimethyl(5,6,7-trihydro1H-indazol-4-ylidene))methoxymethane](/img/structure/B2444268.png)

![3-methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine hydrochloride](/img/structure/B2444270.png)

![3-[1-benzyl-4-(pyridin-3-yl)-1H-pyrazol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2444274.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2444278.png)